メチルインドリジン-2-カルボン酸メチル

概要

説明

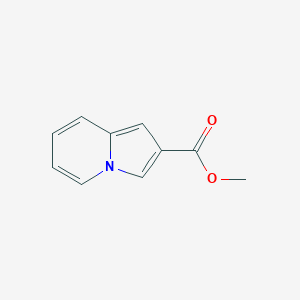

Methyl indolizine-2-carboxylate (MICA) is an organic compound that belongs to the family of indolizines. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. In addition to its use in the synthesis of compounds, MICA has also been found to have a variety of biochemical and physiological effects.

科学的研究の応用

医薬品への応用

インドリジンは、興味深い生物学的特性を持つため、重要なN-縮合複素環化合物群です。 . これらは、抗結核、抗酸化、抗菌、抗がん、抗炎症など、さまざまな生物活性についてスクリーニングされています。 .

合成経路

インドリジンは、古典的な経路と非古典的な経路で合成することができます。 . 効率的な合成戦略の開発と新規環形成法の発見は、重要な研究分野です。 .

グリーンケミストリー

インドリジン誘導体の合成のための新しいグリーンな方法が開発されました。 . これらの方法は、効率的な複素環構築、効率的なC–CまたはC–X結合構築、高い原子および工程経済性など、独自の利点があるため、ますます注目を集めています。 .

生物活性分子

承認されたインドール含有薬の目覚ましい数、およびインドリジン部分の重要性を考えると、インドールおよびインドリジン誘導体は、ピロール骨格を将来、幅広い疾患に対する生物活性分子としてどのように活用できるかについて、展望を提供していると言えるでしょう。 .

有機蛍光分子

優れた蛍光特性を持つ一部のインドリジン誘導体は、生物学的および材料用途向けの有機蛍光分子として使用することもできます。 .

ラジカル環化/クロスカップリング

ラジカル誘起合成法は、効率的な複素環構築、効率的なC–CまたはC–X結合構築、高い原子および工程経済性など、独自の利点があるため、ますます注目を集めています。 .

作用機序

Target of Action

Methyl indolizine-2-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . .

Mode of Action

Indolizine derivatives, in general, are known for their diverse biological activities . The interaction of these compounds with their targets often results in changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Indolizine derivatives have been associated with a variety of potential biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indolizine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .

Safety and Hazards

将来の方向性

The synthesis of indolizines has seen numerous new strategies in the last decade . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . This suggests that future research may continue to explore and develop these new synthetic strategies.

特性

IUPAC Name |

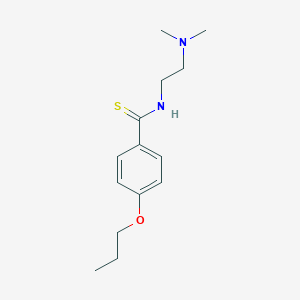

methyl indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZENCFVMMTWFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344898 | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16959-62-9 | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl indolizine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Methyl indolizine-2-carboxylate synthesized?

A1: The research paper [] outlines a synthetic route to Methyl indolizine-2-carboxylate through the thermal cyclization of a specific precursor molecule: 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate. This precursor itself is synthesized in a multi-step process:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)

![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)